N-(4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide
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Overview
Description
N-(4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide is a compound with significant interest in the fields of chemistry and pharmacology It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide typically involves multiple steps. One common method includes the Pd-catalyzed allylic substitution by phthalimide in an azaheterobicyclic scaffold . This reaction sequence is crucial for the formation of the desired piperidine derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve high-throughput glycan screening services and glyco-engineered mammalian cell expression systems . These methods ensure the efficient and large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, phthalimide, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is involved in the study of glycan interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of various pharmaceuticals and biochemicals.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Acetamido-1,5-imino-1,2,5-trideoxy-D-galactitol
- N-(Piperidin-4-yl)acetamide
Uniqueness
N-(4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and a piperidine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRAQQUMMCVTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNC(C(C1O)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105265-96-1 |
Source
|
Record name | 2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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